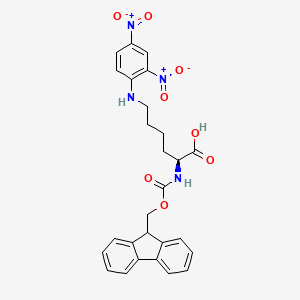

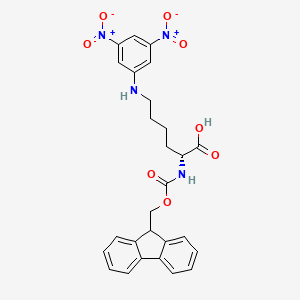

Fmoc-D-Lys(Dnp)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Fmoc-D-Lys(Dnp)-OH” is a derivative of the amino acid lysine, which has been modified for use in peptide synthesis1. The “Fmoc” group is a protective group used in solid-phase peptide synthesis, and “Dnp” is a dinitrophenyl group1.

Synthesis Analysis

The synthesis of “Fmoc-D-Lys(Dnp)-OH” involves the use of Fmoc solid-phase peptide synthesis methodology1. This method requires handles that attach the growing peptides to the polymeric support and can be cleaved under appropriate conditions, while maintaining intact the side-chain protecting groups1.

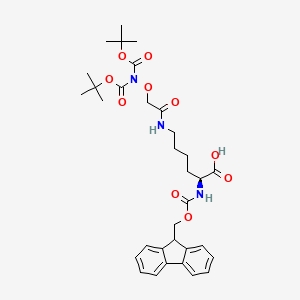

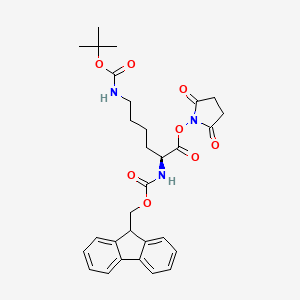

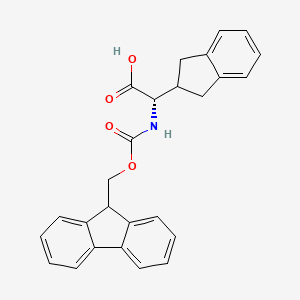

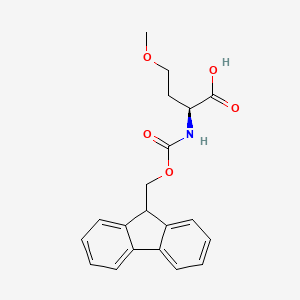

Molecular Structure Analysis

The molecular formula of “Fmoc-D-Lys(Dnp)-OH” is C34H31N4O9X, and its molecular weight is 639.632. The structure includes an aromatic portion, such as the Fmoc protecting group3.

Chemical Reactions Analysis

“Fmoc-D-Lys(Dnp)-OH” has the ability to self-assemble and gel in aqueous solution3. This gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences, such as van der Waals, hydrogen bonding, and π–π stacking3.

Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-D-Lys(Dnp)-OH” are not explicitly mentioned in the retrieved papers. However, it’s known that peptide-based hydrogels, like those formed by “Fmoc-D-Lys(Dnp)-OH”, are soft materials formed by water-swollen networks3.

安全和危害

The specific safety and hazards information for “Fmoc-D-Lys(Dnp)-OH” is not available in the retrieved papers. However, it’s always important to handle chemicals with care and follow appropriate safety protocols.

未来方向

The future directions for “Fmoc-D-Lys(Dnp)-OH” are not explicitly mentioned in the retrieved papers. However, peptide-based hydrogels have potential applications in biological, biomedical, and biotechnological fields, such as drug delivery and diagnostic tools for imaging3.

Please note that this information is based on the available resources and there might be additional information in other scientific literature.

属性

IUPAC Name |

(2R)-6-(3,5-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O8/c32-26(33)25(11-5-6-12-28-17-13-18(30(35)36)15-19(14-17)31(37)38)29-27(34)39-16-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,13-15,24-25,28H,5-6,11-12,16H2,(H,29,34)(H,32,33)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGITEQCSCXMRC-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Lys(Dnp)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。